molecular formula C14H12N4O B2474080 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea CAS No. 922849-05-6

1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea

Cat. No. B2474080
CAS RN: 922849-05-6
M. Wt: 252.277
InChI Key: NTIVLUJWPAJFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea, also known as GW441756, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by GlaxoSmithKline and has been found to have promising results in scientific research.

Mechanism of Action

1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea exerts its pharmacological effects by binding to the ATP-binding site of GSK-3 and inhibiting its activity. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea has been shown to have a variety of biochemical and physiological effects in scientific research. It has been found to improve cognitive function in animal models of Alzheimer's disease and to reduce the severity of motor deficits in animal models of Parkinson's disease. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea for lab experiments is its high selectivity for GSK-3, which minimizes off-target effects. Additionally, it has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, one limitation of 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the scientific research of 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been proposed as a potential therapeutic target in various types of cancer, including breast cancer and pancreatic cancer. Other future directions include investigating the effects of 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea on other signaling pathways and exploring its potential use in combination with other therapeutic agents.
Conclusion
In conclusion, 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its high selectivity for GSK-3 and good pharmacokinetic properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea involves the reaction of 3-(pyridin-3-yl)urea with 1-(1H-indol-3-yl)ethanone in the presence of a base catalyst. This reaction results in the formation of 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In scientific research, it has been found to act as a potent and selective inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme, which plays a critical role in many cellular processes.

properties

IUPAC Name

1-(1H-indol-3-yl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14(17-10-4-3-7-15-8-10)18-13-9-16-12-6-2-1-5-11(12)13/h1-9,16H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIVLUJWPAJFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea

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